4-(cyclohex-3-en-1-yl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
This compound, with the systematic name 4-(cyclohex-3-en-1-yl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one , belongs to the class of heterocyclic organic molecules. Let’s break down its structure:
Chemical Formula: CHNO
Molecular Weight: 167.25 g/mol
IUPAC Name: 1-(4-Morpholino)cyclohexene
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the addition of a morpholine group to a cyclohexene ring. Specific methods may vary, but one common approach is the reaction between cyclohexene and morpholine under appropriate conditions.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis typically involves straightforward reactions. Optimization for large-scale production would require further investigation.
Chemical Reactions Analysis
Reactivity::
Nucleophilic Addition: The compound’s enamine functionality (morpholine group) can undergo nucleophilic addition to various electrophilic substrates.
Dearomatizing Formal Ene Reaction: Notably, with 3-nitroindole, an unprecedented dearomatizing formal ene reaction occurs, forming a new C–C bond in a regio- and diastereo-selective manner .
Cyclohexene: As the starting material.
Morpholine: The key reagent for introducing the morpholine group.
Major Products:: The major product of the reaction is the compound itself, 4-(cyclohex-3-en-1-yl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Drug Discovery: Investigated as a potential scaffold for drug development.
Biological Activity: Research explores its effects on biological systems.
Fine Chemicals: May find use in specialty chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this compound’s unique structure—combining a cyclohexene ring, morpholine group, and pyrimido-triazinone core—sets it apart from other molecules.
Properties
Molecular Formula |
C17H23N5O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-cyclohex-3-en-1-yl-8-methyl-2-morpholin-4-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H23N5O2/c1-12-11-14(23)22-15(13-5-3-2-4-6-13)19-16(20-17(22)18-12)21-7-9-24-10-8-21/h2-3,11,13,15H,4-10H2,1H3,(H,18,19,20) |
InChI Key |
RBNJCIXIIRGXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4CCC=CC4 |
Origin of Product |
United States |
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